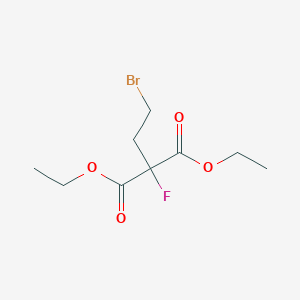
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% (TTE-TFMB) is an organic compound that is used as an intermediate in the synthesis of various organic compounds. It is a colorless liquid with a pungent odor and is highly volatile. TTE-TFMB is a relatively new compound, having only been developed in the past few decades. It has a wide range of applications in the synthesis of organic compounds and has been used in a variety of scientific applications.
Wirkmechanismus
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% is a reactive compound and can react with a variety of other compounds to form new products. It can react with alkenes, aromatics, and other compounds to form new products. The reaction mechanism of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% involves the abstraction of a chlorine atom from the trichloroethyl group, followed by the addition of the trifluoromethoxy group to the resulting carbocation. The reaction is believed to proceed via a nucleophilic addition-elimination mechanism.
Biochemical and Physiological Effects
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has been shown to have a number of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and chemicals. Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the activity of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. Additionally, it is a relatively safe compound and does not pose a significant health risk. However, it is a highly volatile compound and must be handled with care.
Zukünftige Richtungen
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has a wide range of potential applications and is a promising compound for further research. Potential future directions include the development of new synthesis methods for the production of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%, the development of new applications for 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%, and the exploration of new biochemical and physiological effects of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%. Additionally, further research could be conducted to explore the potential toxicity of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% and to evaluate the safety of its use in various applications.
Synthesemethoden
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% is synthesized via the reaction of trichloroethylene (TCE) with trifluoromethoxybenzene (TFMB). The reaction is catalyzed by a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is carried out at a temperature of 60-90°C and a pressure of 0.1-1.0 MPa. The reaction produces a mixture of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% and other byproducts, which can be separated by distillation.
Wissenschaftliche Forschungsanwendungen
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has been used in various scientific research applications, such as the synthesis of polymers and pharmaceuticals. It has also been used as a reagent in the synthesis of organic compounds. Additionally, it has been used in the preparation of catalysts for the production of polymers and in the synthesis of surfactants and other chemicals.
Eigenschaften
IUPAC Name |
1-(2,2,2-trichloroethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F3O/c10-8(11,12)5-6-3-1-2-4-7(6)16-9(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZROSUHOXKELBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)





![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)

